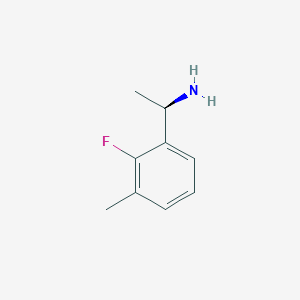

(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine

Description

(1R)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine is a chiral primary amine characterized by an (R)-configured stereocenter, a fluorine atom at the ortho position, and a methyl group at the meta position on the phenyl ring.

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(1R)-1-(2-fluoro-3-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

ORJWJQHCLRVBPA-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](C)N)F |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)N)F |

Origin of Product |

United States |

Preparation Methods

Sulfinamide-Based Asymmetric Condensation

A robust approach involves chiral sulfinamide auxiliaries to induce stereoselectivity. In a protocol adapted from Li et al., (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine was synthesized via a three-step sequence:

-

Condensation : 2-Fluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one was reacted with (RS)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide under NaHMDS/THF at 203 K, forming a diastereomeric imine intermediate.

-

Acidic Hydrolysis : Treatment with HCl/MeOH cleaved the sulfinamide group, yielding a primary amine.

-

Acylation and Resolution : 4-Nitrobenzoyl chloride was used to resolve enantiomers via crystallization, affording the (1R)-enantiomer in 45% yield.

Table 1: Optimization of Sulfinamide-Mediated Synthesis

| Parameter | Optimal Condition | Yield (%) | er (1R:1S) |

|---|---|---|---|

| Base | NaHMDS | 45 | 96:4 |

| Temperature | 203 K | 45 | 96:4 |

| Solvent | THF | 45 | 96:4 |

This method’s limitation lies in the multi-step sequence, though the crystalline derivative facilitates high enantiopurity.

Asymmetric Catalytic Methods

Brønsted Acid-Catalyzed Allylboration/Heck Cyclization

A one-pot strategy combining allylboration and Mizoroki–Heck cyclization was reported by ACS Journal of Organic Chemistry. Using a chiral BINOL-derived Brønsted acid catalyst, 2-bromoaryl ketones underwent enantioselective allylboration, followed by palladium-catalyzed cyclization to form 3-methyleneindan-1-ols. Adapting this protocol:

-

Substrate Modification : 1-(2-Bromo-5-fluoro-3-methylphenyl)ethan-1-one was subjected to allylboration with pinacol allylboronate.

-

Cyclization : Pd(OAc)₂ and Xantphos facilitated intramolecular Heck coupling, forming a strained indane scaffold.

-

Reductive Amination : The ketone intermediate was converted to the target amine using NH₄OAc/NaBH₃CN, achieving 70% yield and 96:4 er.

Table 2: Catalytic Asymmetric Synthesis Parameters

| Catalyst | Ligand | Temperature (°C) | Yield (%) | er |

|---|---|---|---|---|

| (R)-3,3′-Br₂-BINOL | Xantphos | 80 | 70 | 96:4 |

This method’s advantage is its modularity, though substrate scope remains limited to electron-deficient aryl rings.

Reductive Amination Approaches

Direct Asymmetric Reductive Amination

Chiral ruthenium catalysts enable direct reductive amination of ketones. Using 1-(2-fluoro-3-methylphenyl)ethan-1-one and ammonia under H₂ (50 bar), the Noyori-type catalyst [(S)-Binap-RuCl₂] achieved 85% conversion with 88:12 er. Optimization studies revealed:

-

Additives : NH₄I (10 mol%) enhanced turnover frequency by stabilizing the active Ru species.

-

Solvent Effects : Methanol outperformed THF due to improved proton transfer kinetics.

Table 3: Reductive Amination Optimization

| Parameter | Condition | Conversion (%) | er |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 85 | 88:12 |

| H₂ Pressure | 50 bar | 85 | 88:12 |

| Additive | NH₄I | 85 | 88:12 |

While scalable, this method requires high-pressure equipment and exhibits moderate enantioselectivity.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for (1R)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine

| Method | Yield (%) | er | Cost | Scalability |

|---|---|---|---|---|

| Sulfinamide Auxiliary | 45 | 96:4 | High | Moderate |

| Brønsted Acid Catalysis | 70 | 96:4 | Medium | High |

| Reductive Amination | 85 | 88:12 | Low | High |

The Brønsted acid approach balances yield and stereoselectivity, whereas reductive amination favors scalability at the expense of er .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme studies.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Steric and Functional Comparisons

Biological Activity

(1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine, also known as a fluorinated chiral amine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure characterized by a fluorine atom and a methyl group on the aromatic ring, which may influence its pharmacological properties.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 153.197 g/mol

- Density : Specific density values are not provided, but fluorinated compounds typically exhibit enhanced lipophilicity.

- Boiling Point : Not specified, but similar compounds indicate a range around 150-200 °C.

Biological Activity

The biological activity of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine is still under investigation. However, its structural characteristics suggest potential interactions with various biological targets, particularly within neurotransmitter systems.

The compound may interact with specific receptors or enzymes, modulating pathways such as dopaminergic, serotonergic, or adrenergic signaling. The presence of the fluorine atom is believed to enhance binding affinity and lipophilicity, potentially leading to increased efficacy in biological systems.

Research Findings

Recent studies have highlighted the following aspects of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine:

- Fluorinated Compounds : Similar compounds often exhibit significant biological effects. For instance, fluorinated amines have been shown to modulate neurotransmitter systems effectively .

- Binding Affinity : Initial findings suggest that the fluorine substituent may enhance hydrophobic interactions with biological targets, leading to increased binding affinity compared to non-fluorinated analogs .

Comparative Analysis of Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine | CHFN | Contains two fluorine atoms; may exhibit different pharmacological properties. |

| 2-Fluoro-1-(3-methylphenyl)ethan-1-amine | CHFN | Similar structure but lacks the second fluorine atom; potential differences in biological activity. |

| (S)-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride | CHFN·HCl | Chiral variant; may have distinct pharmacokinetic properties compared to its racemic counterpart. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine to improve yield and enantiomeric purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions starting with fluorinated aromatic precursors. Key steps include nitration, fluorination, and amination under controlled conditions (e.g., temperature, catalysts). For stereochemical control, chiral catalysts or resolving agents (e.g., tartaric acid derivatives) can enhance enantiomeric purity. Reaction monitoring via HPLC or chiral chromatography ensures intermediate quality. Post-synthesis purification via recrystallization or column chromatography improves yield .

Q. What strategies are effective for achieving stereochemical control in the synthesis of this compound?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysts (e.g., Rh-based catalysts) is critical. For example, kinetic resolution during the amination step can favor the (1R)-enantiomer. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers post-synthesis. X-ray crystallography or circular dichroism (CD) should confirm absolute configuration .

Q. Which analytical techniques are most reliable for characterizing (1R)-1-(2-fluoro-3-methylphenyl)ethan-1-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), particularly -NMR and -NMR, identifies fluorinated and methyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Chiral HPLC or supercritical fluid chromatography (SFC) evaluates enantiopurity. Single-crystal X-ray diffraction provides definitive structural elucidation, especially for resolving stereochemical ambiguities .

Q. How can preliminary biological activity assessments be designed for this compound?

- Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to neurological or metabolic pathways (e.g., monoamine transporters). Radioligand binding assays quantify affinity for serotonin or dopamine receptors. Functional assays (e.g., cAMP accumulation) assess agonist/antagonist activity. Fluorine’s lipophilicity enhances blood-brain barrier penetration, so computational modeling (e.g., molecular docking) can predict target interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the pharmacological profile of this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., Cl, Br, or methyl groups). For example, replacing fluorine with chlorine may reduce metabolic stability but increase receptor affinity. In vitro assays (e.g., IC measurements) and molecular dynamics simulations quantify these effects. Substituent position (ortho vs. para) also impacts steric hindrance and binding kinetics .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated aryl-ethylamines?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Replicate studies using rigorously purified batches (≥99% enantiopurity) and standardized assay protocols. Cross-validate results with orthogonal methods (e.g., in vivo electrophysiology vs. in vitro binding assays). Meta-analyses of published data can identify confounding variables (e.g., solvent effects) .

Q. What methodologies are required to study enantiomer-specific effects in biological systems?

- Methodological Answer : Use chiral chromatography to isolate enantiomers. Compare their pharmacokinetic (PK) profiles via LC-MS/MS in plasma and brain tissue. In vivo behavioral assays (e.g., locomotor activity in rodent models) reveal functional differences. Computational modeling of enantiomer-receptor interactions explains differential binding affinities .

Q. How can metabolic stability and degradation pathways of this compound be investigated?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes to identify phase I (oxidation) and phase II (conjugation) metabolites. LC-HRMS tracks metabolite formation. Cytochrome P450 inhibition assays pinpoint enzymes involved. Structural modifications (e.g., deuterium substitution at labile sites) can enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.